molecular formula C9H9BrN4O B2896491 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide CAS No. 1820706-68-0

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

Cat. No. B2896491
CAS RN: 1820706-68-0
M. Wt: 269.102
InChI Key: YZCPEDXGOPKYRC-UHFFFAOYSA-N
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Description

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a compound that has been studied for its potential anticonvulsant properties . It carries biologically active hydrazone functionality and suitably substituted 1,2,4-triazole moieties .


Synthesis Analysis

The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide involves the use of imidazo[1,2-a]pyridines carrying hydrazone and 1,2,4-triazoles . The reaction sequence employed for the synthesis of target compounds is given in the referenced paper .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is characterized by various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies . In the FTIR spectrum, new peaks at 3,448, 3,256, and 3,159 cm−1 have appeared corresponding to hydrazidic NH and NH2 groups, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide include a molecular weight of 269.1 . The compound has an IUPAC name of 6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide .

Scientific Research Applications

Medicinal Chemistry: Antituberculosis Agent

Imidazo[1,2-a]pyridine analogues have been reported to show in vitro anti-tuberculosis (TB) activity. A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated activity against replicating and non-replicating strains of Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . The compound “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” could potentially be explored for similar antituberculosis applications.

Material Science: Structural Character

The imidazopyridine scaffold is recognized for its wide range of applications in medicinal chemistry and is also useful in material science due to its structural character . The specific compound could be investigated for its properties and potential applications in material science.

Organic Syntheses: Pharmaceutical Intermediates

Compounds like 6-Bromoimidazo[1,2-a]pyridine have been used as intermediates in organic syntheses . “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may serve as a valuable intermediate for the synthesis of various pharmaceuticals.

Drug Development: Drug Prejudice Scaffold

The imidazopyridine moiety is considered a “drug prejudice” scaffold due to its prevalence in drug development . The bromo and methyl groups present in “6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide” may offer unique interactions with biological targets, making it a candidate for drug development studies.

Future Directions

The future directions for the study of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide could involve further exploration of its anticonvulsant properties and potential applications in medicinal chemistry. The discovery of new safer antiepileptic drugs (AEDs) with proper mechanisms of action may circumvent the shortcomings of current anticonvulsants .

properties

IUPAC Name

6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCPEDXGOPKYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide

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